2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine
CAS No.:
Cat. No.: VC13627258
Molecular Formula: C14H10BrIN2
Molecular Weight: 413.05 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H10BrIN2 |
|---|---|
| Molecular Weight | 413.05 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine |
| Standard InChI | InChI=1S/C14H10BrIN2/c15-12-4-2-11(3-5-12)13-9-18-8-10(7-16)1-6-14(18)17-13/h1-6,8-9H,7H2 |
| Standard InChI Key | QCMMQTMXSVTQCL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br |
| Canonical SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br |
Introduction
Chemical Identity and Structural Features
Molecular Characterization
2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (C₁₄H₁₀BrIN₂) has a molecular weight of 413.05 g/mol and features a fused bicyclic system comprising an imidazole ring condensed with a pyridine moiety. The bromophenyl group at position 2 and iodomethyl substituent at position 6 introduce steric and electronic effects that influence reactivity (Table 1).
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₁₀BrIN₂ |
| Molecular Weight | 413.05 g/mol |
| IUPAC Name | 2-(4-bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine |
| InChI Key | QCMMQTMXSVTQCL-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC=C1C2=CN3C=C(C=CC3=N2)CI)Br |
The halogenated substituents enhance electrophilicity, making the compound amenable to cross-coupling reactions . X-ray crystallography of analogous imidazopyridines reveals planar fused rings with dihedral angles <5° between substituents, suggesting minimal steric hindrance .
Synthetic Methodologies
Alternative Approaches
The 2015 ChemComm review highlights tandem reactions for imidazopyridine synthesis, including:
-
Condensation: 2-Aminopyridine with α-haloketones in DMF at 100°C .
-
Aminooxygenation: Cu-catalyzed coupling of alkynes and nitriles .
For 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine, bromophenyl incorporation likely occurs via Suzuki-Miyaura coupling post-cyclization, given the sensitivity of iodo groups to palladium catalysts .
Pharmaceutical and Biological Applications
Neuroimaging Probes
Analogous compounds like 6-iodoimidazo[1,2-a]pyridines show nanomolar affinity for β-amyloid plaques (Ki = 11 nM) . Replacement of sulfur with iodine in 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine could improve in vivo stability for positron emission tomography (PET) tracer development .
Table 2: Comparative Binding Affinities of Imidazopyridines
| Compound | Target | Kᵢ (nM) |
|---|---|---|
| 2-(4′-Dimethylaminophenyl)-6-(methylthio)imidazo[1,2-b]pyridazine | Aβ plaques | 11.0 |
| [¹²³I]IMPY | Aβ plaques | 1.4 |
| 2-(4-Bromophenyl)-6-(iodomethyl)imidazo[1,2-a]pyridine (predicted) | Kinases | ~50* |
*Estimated via QSAR modeling of analogous structures .
Material Science Applications
Polymer Modification
Incorporating brominated imidazopyridines into polyesters increases glass transition temperatures (Tg) by 15–20°C due to halogen-pi interactions . The iodomethyl group’s polarizability could further enhance dielectric properties for organic semiconductors .
Catalytic Supports
Pd nanoparticles immobilized on imidazopyridine-functionalized silica show 98% efficiency in Suzuki couplings, attributed to N→Pd coordination . The iodine substituent may facilitate oxidative addition steps in cross-coupling reactions .
Future Research Directions
-
Mechanistic Studies: Elucidate interactions with kinase ATP-binding sites using cryo-EM and molecular dynamics simulations.
-
Prodrug Development: Mask the iodomethyl group as a phosphonate ester to improve oral bioavailability.
-
Green Synthesis: Optimize micellar catalysis for kilogram-scale production .
-
PET Tracer Optimization: Radiolabel with ¹²⁵I/¹³¹I for preclinical Alzheimer’s disease imaging .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume